2-(2-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-2-OXOETHOXY)ACETIC ACID
Overview
Description
2-(2-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-2-OXOETHOXY)ACETIC ACID is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an aminosulfonyl group, a phenyl ring, and an oxoethoxyacetic acid moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-2-OXOETHOXY)ACETIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Aminosulfonyl Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with an appropriate alkylating agent to form the aminosulfonyl intermediate.
Coupling with Phenyl Ethylamine: The intermediate is then coupled with phenyl ethylamine under controlled conditions to form the desired phenyl ethylamine derivative.
Introduction of the Oxoethoxyacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-2-OXOETHOXY)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-2-OXOETHOXY)ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to modulate key molecular targets.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique reactivity and stability make it suitable for use in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism of action of 2-(2-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-2-OXOETHOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aminosulfonyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Properties
IUPAC Name |
2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S/c13-21(18,19)10-3-1-9(2-4-10)5-6-14-11(15)7-20-8-12(16)17/h1-4H,5-8H2,(H,14,15)(H,16,17)(H2,13,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHXTBGFRRXBAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)COCC(=O)O)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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